molecular formula C12H18Cl4N2O2S B2481782 3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride CAS No. 2445785-48-6

3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride

Cat. No.: B2481782
CAS No.: 2445785-48-6
M. Wt: 396.15
InChI Key: OEOMYTSOGUVNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a (2,5-dichlorothiophen-3-yl)methyl substituent on the piperazine ring and a propanoic acid chain. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous environments. Its molecular formula is C₁₂H₁₈Cl₄N₂O₂, with a molecular weight of 440.50 g/mol .

Properties

IUPAC Name

3-[4-[(2,5-dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2S.2ClH/c13-10-7-9(12(14)19-10)8-16-5-3-15(4-6-16)2-1-11(17)18;;/h7H,1-6,8H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOMYTSOGUVNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=C(SC(=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with piperazine, followed by the addition of propanoic acid and subsequent dihydrochloride formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous piperazine-propanoic acid dihydrochloride derivatives:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Application/Notes
Target Compound (2,5-Dichlorothiophen-3-yl)methyl C₁₂H₁₈Cl₄N₂O₂ 440.50 Potential CNS receptor modulation; high lipophilicity due to dichlorothiophene
3-(Piperazin-1-yl)propanoic acid dihydrochloride None (unsubstituted piperazine) C₇H₁₆Cl₂N₂O₂ 231.12 Pharmaceutical intermediate; minimal steric hindrance
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Methylphenyl C₁₄H₂₂Cl₂N₂O₂ 333.25 Research chemical; aryl group may enhance CNS activity
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl C₁₃H₁₇Cl₃N₂O₂ 357.65 Investigated for receptor selectivity; chlorine enhances binding affinity
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid dihydrochloride 2-Hydroxyethyl C₉H₂₀Cl₂N₂O₃ 275.18 Improved solubility due to polar hydroxy group
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride Methyl C₈H₁₈Cl₂N₂O₂ 245.15 Intermediate for drug synthesis; compact substituent

Key Findings from Research

  • Receptor Modulation: Compounds with aryl substituents (e.g., 3-methylphenyl or 3-chlorophenyl) are often prioritized in CNS drug discovery due to enhanced receptor binding. For example, dibenzoazepine-linked piperazine-propanoic acid derivatives show activity as H₁/5-HT₂A modulators . The target compound’s dichlorothiophene group may offer unique selectivity, though empirical data are lacking in the provided evidence.
  • Solubility: Dihydrochloride salts generally exhibit good aqueous solubility. The hydroxyethyl variant (C₉H₂₀Cl₂N₂O₃) has superior solubility due to hydrogen bonding .
  • Synthetic Utility : Unsubstituted piperazine derivatives (e.g., C₇H₁₆Cl₂N₂O₂) serve as versatile intermediates for further functionalization .

Critical Analysis of Evidence

  • Contradictions: lists propanoic acids as pesticides, while and focus on pharmaceutical applications. This divergence highlights substituent-driven functionality.
  • Gaps: Limited data exist on the target compound’s specific receptor affinity or toxicity. Further studies are needed to validate its proposed CNS activity.

Biological Activity

3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19Cl2N3O2S
  • Molecular Weight : 388.32 g/mol
  • IUPAC Name : 3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a ligand for serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in mood regulation and anxiety disorders. The affinity of the compound for these receptors has been evaluated through radioligand binding assays, demonstrating significant potential as an antidepressant and anxiolytic agent.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including this one, exhibit dual-action properties by simultaneously inhibiting serotonin reuptake and binding to serotonin receptors. For instance, related compounds have shown Ki values (inhibition constants) ranging from 6.2 to 14 for the 5-HT(1A) receptor and serotonin transporter .

Antimicrobial Activity

Some studies suggest that thiophene-containing compounds possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar structures have demonstrated significant in vitro antifungal and antibacterial activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid:

  • Antidepressant Properties : A study reported that piperazine derivatives showed promising results in reducing depressive-like behavior in animal models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain .
  • Antimicrobial Properties : Another study highlighted the antimicrobial potential of thiophene derivatives. Although direct studies on this specific compound were not available, related compounds exhibited considerable activity against various bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antidepressant5-HT(1A) receptor affinity
AntimicrobialInhibition of bacterial growth
Serotonin ReuptakeInhibition of serotonin transporter

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution at the piperazine nitrogen, followed by carboxylation and dihydrochloride salt formation. For example, similar piperazine derivatives are synthesized by reacting halogenated aromatic precursors (e.g., 2,5-dichlorothiophene derivatives) with piperazine under basic conditions (e.g., K₂CO₃ in DMF) . The dihydrochloride form is obtained by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity .
  • Key Considerations : Monitor reaction temperature (60–80°C) to avoid side reactions like over-alkylation. Use HPLC (C18 column, UV detection) to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity Analysis : Employ reversed-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (e.g., unreacted starting materials or monoalkylated byproducts) .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify the piperazine ring substitution pattern and thiophene-methyl linkage. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~428) .

Q. What stability challenges are associated with the dihydrochloride salt form, and how can they be mitigated?

  • Methodology : Assess hygroscopicity via dynamic vapor sorption (DVS) studies. Store the compound in airtight containers under nitrogen at –20°C. For aqueous solubility testing, use phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or predict reactivity of this compound?

  • Methodology : Apply density functional theory (DFT) to model reaction pathways, such as the energy barriers for piperazine alkylation or thiophene ring activation. Tools like Gaussian or ORCA can predict intermediates and transition states . Pair computational results with experimental validation using in situ IR spectroscopy to monitor reaction progress .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodology :

  • Assay Design : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions to minimize variability.
  • Impurity Profiling : Use LC-MS to identify trace impurities (e.g., residual solvents or degradation products) that may interfere with bioactivity. Reference impurity standards (e.g., MM0421 series) for cross-comparison .
  • Dose-Response Validation : Repeat assays with freshly prepared stock solutions to rule out compound degradation .

Q. How does the dihydrochloride formulation impact the compound’s pharmacokinetic properties compared to its free base?

  • Methodology : Conduct parallel solubility and permeability assays (e.g., PAMPA or Caco-2 models) for both forms. Use pharmacokinetic modeling (e.g., GastroPlus) to predict absorption differences. In vivo studies in rodents can validate bioavailability .

Q. What advanced techniques can elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Structural Biology : Co-crystallize the compound with its target protein for X-ray diffraction analysis.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and thermodynamics .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .

Methodological Resources

  • Synthetic Protocols : Refer to piperazine alkylation and dihydrochloride salt formation in .
  • Analytical Techniques : HPLC (), NMR/LC-MS (), and computational modeling ().
  • Biological Assays : Standardization guidelines from pharmacological databases (PubChem, ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.